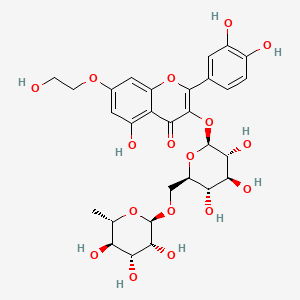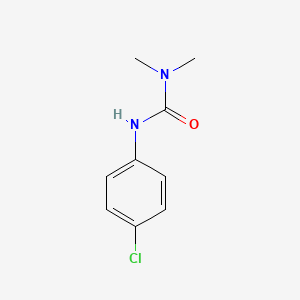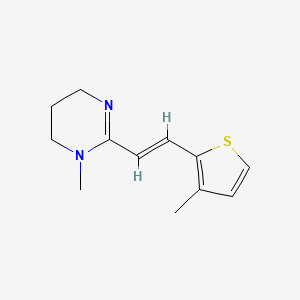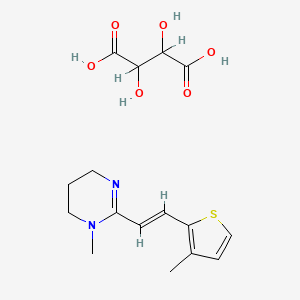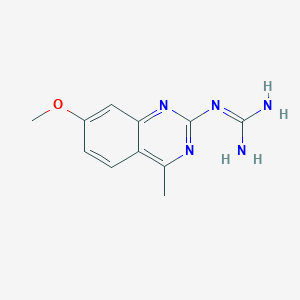
Mpo-IN-28
Descripción general
Descripción
MPO-IN-28 is a novel, potent, and irreversible inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils. Myeloperoxidase plays a crucial role in the body’s immune response by producing hypochlorous acid from hydrogen peroxide and chloride ions. This compound has an inhibitory concentration (IC50) of 44 nanomolar, making it highly effective in inhibiting myeloperoxidase activity .
Aplicaciones Científicas De Investigación
MPO-IN-28 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of myeloperoxidase inhibition and to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of myeloperoxidase in various physiological and pathological processes, such as inflammation and oxidative stress .
In medicine, this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, rheumatoid arthritis, and certain cancers. In industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase .
Mecanismo De Acción
MPO-IN-28 exerts its effects by irreversibly inhibiting myeloperoxidase through a mechanism-based inhibition. This involves the formation of a covalent bond between this compound and the active site of myeloperoxidase, leading to the inactivation of the enzyme. The molecular targets and pathways involved in this process include the heme group of myeloperoxidase and the hydrogen peroxide-mediated oxidation of this compound .
Safety and Hazards
MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle this compound with protective clothing, gloves, and eye/face protection .
Direcciones Futuras
MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .
Relevant Papers
One paper published on Research Square Print on September 6th, 2022, used this compound . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .
Análisis Bioquímico
Biochemical Properties
Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MPO-IN-28 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: MPO-IN-28 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, chloride ions, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are crucial for studying the compound’s inhibitory properties and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MPO-IN-28 include other myeloperoxidase inhibitors, such as 4-aminobenzoic acid hydrazide and aromatic hydroxamates. These compounds share similar inhibitory mechanisms but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: this compound stands out due to its high potency and irreversible inhibition of myeloperoxidase. Its unique chemical structure allows for a strong and specific interaction with the enzyme’s active site, making it a valuable tool for studying myeloperoxidase-related processes and developing therapeutic agents .
Propiedades
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Mpo-IN-28?
A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []
Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?
A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.
Q3: Are there other potential therapeutic applications for this compound?
A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







